molecular formula C12H17NO2 B7565483 N-cyclohexyl-3-methylfuran-2-carboxamide

N-cyclohexyl-3-methylfuran-2-carboxamide

Cat. No. B7565483
M. Wt: 207.27 g/mol
InChI Key: OHYPFYICNRFWLF-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-methylfuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. The compound is also known as CX-5461 and has been identified as a potential anticancer agent.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-methylfuran-2-carboxamide involves the inhibition of RNA polymerase I transcription. This leads to the downregulation of ribosomal RNA synthesis and subsequently inhibits the growth and proliferation of cancer cells. The compound has been shown to selectively target cancer cells and spare normal cells, making it a promising anticancer agent.
Biochemical and Physiological Effects:
N-cyclohexyl-3-methylfuran-2-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, the compound inhibits ribosomal RNA synthesis, leading to cell cycle arrest and apoptosis. Additionally, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclohexyl-3-methylfuran-2-carboxamide is its selectivity towards cancer cells, making it a promising anticancer agent. However, the compound has limited solubility in water, which can make it challenging to work with in lab experiments. Additionally, the compound has been shown to have some toxicity in animal models, which will need to be further investigated before it can be used in clinical trials.

Future Directions

There are several future directions for N-cyclohexyl-3-methylfuran-2-carboxamide research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential use of the compound in combination with other anticancer agents. Finally, more research is needed to fully understand the mechanism of action of the compound and its potential use in treating other diseases such as neurodegenerative disorders.

Synthesis Methods

The synthesis of N-cyclohexyl-3-methylfuran-2-carboxamide involves the reaction of cyclohexylamine and 3-methylfuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography and recrystallization.

Scientific Research Applications

N-cyclohexyl-3-methylfuran-2-carboxamide has been extensively studied for its potential anticancer properties. It has been shown to selectively inhibit RNA polymerase I transcription, which is important for the growth and proliferation of cancer cells. The compound has been tested in various cancer cell lines and has shown promising results in inhibiting tumor growth. Additionally, N-cyclohexyl-3-methylfuran-2-carboxamide has also been studied for its potential use in treating other diseases such as neurodegenerative disorders.

properties

IUPAC Name

N-cyclohexyl-3-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-7-8-15-11(9)12(14)13-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYPFYICNRFWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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